molecular formula C14H11N B1356631 3-(Phenylethynyl)aniline CAS No. 51624-44-3

3-(Phenylethynyl)aniline

Cat. No. B1356631
Key on ui cas rn: 51624-44-3
M. Wt: 193.24 g/mol
InChI Key: BOKCJGOOHNNDCL-UHFFFAOYSA-N
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Patent
US05138028

Procedure details

To a 5-liter multi-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer was charged 215.6 g (0.96 mol) of 3-phenylethynylnitrobenzene obtained as described above, 600.2 g (2.5 mol) of sodium sulfide nonahydrate, 2 liters of methanol, and 500 ml of distilled water. The system is brought to 70° C. for 3 hours at which point the reduction is complete by thin layer chromatography. The reaction mixture is cooled to room temperature and the methanol removed by a rotary evaporator. The concentrate is added to a separatory funnel along with 1 liter of toluene. The toluene layer is separated and washed with distilled water until neutral to pH paper. Concentration of the toluene solution followed by vacuum distillation gave 131 g (0.68 mol, 71% yield) of 3-phenylethynylaniline.
Quantity
215.6 g
Type
reactant
Reaction Step One
Quantity
600.2 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:10]=[C:11]([N+:15]([O-])=O)[CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].CO>O>[C:1]1([C:7]#[C:8][C:9]2[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=2)[NH2:15])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
215.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1C=C(C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
600.2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
CO
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5-liter multi-necked flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the methanol removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
The concentrate is added to a separatory funnel along with 1 liter of toluene
CUSTOM
Type
CUSTOM
Details
The toluene layer is separated
WASH
Type
WASH
Details
washed with distilled water until neutral
DISTILLATION
Type
DISTILLATION
Details
Concentration of the toluene solution followed by vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mol
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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